O-[3-(naphthalen-2-ylcarbamoyl)phenyl] (4-bromophenyl)carbamothioate
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Overview
Description
3-{[(4-BROMOPHENYL)CARBAMOTHIOYL]OXY}-N-(NAPHTHALEN-2-YL)BENZAMIDE is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(4-BROMOPHENYL)CARBAMOTHIOYL]OXY}-N-(NAPHTHALEN-2-YL)BENZAMIDE typically involves multiple steps. One common method involves the reaction of 4-bromoacetophenone with thiosemicarbazide in ethanol, followed by the addition of naphthylamine. The reaction conditions often include boiling the mixture in ethanol to achieve a good yield .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves similar steps as the laboratory methods but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-{[(4-BROMOPHENYL)CARBAMOTHIOYL]OXY}-N-(NAPHTHALEN-2-YL)BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Substitution: The bromophenyl group can participate in substitution reactions, especially in the presence of suitable catalysts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, are common.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different carboxylic acids, while substitution reactions can introduce various functional groups.
Scientific Research Applications
3-{[(4-BROMOPHENYL)CARBAMOTHIOYL]OXY}-N-(NAPHTHALEN-2-YL)BENZAMIDE has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and in the development of new materials.
Industry: It may be used in the development of new polymers and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-{[(4-BROMOPHENYL)CARBAMOTHIOYL]OXY}-N-(NAPHTHALEN-2-YL)BENZAMIDE involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to interfere with cellular processes such as signal transduction and gene expression .
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Bromophenyl)-1-carbamothioyl-5-(2-carbamothioylhydrazinyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid
- N-[(4-bromophenyl)carbamothioyl]acetamide
Uniqueness
3-{[(4-BROMOPHENYL)CARBAMOTHIOYL]OXY}-N-(NAPHTHALEN-2-YL)BENZAMIDE is unique due to its combination of functional groups, which confer specific chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications.
Properties
Molecular Formula |
C24H17BrN2O2S |
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Molecular Weight |
477.4 g/mol |
IUPAC Name |
O-[3-(naphthalen-2-ylcarbamoyl)phenyl] N-(4-bromophenyl)carbamothioate |
InChI |
InChI=1S/C24H17BrN2O2S/c25-19-9-12-20(13-10-19)27-24(30)29-22-7-3-6-18(15-22)23(28)26-21-11-8-16-4-1-2-5-17(16)14-21/h1-15H,(H,26,28)(H,27,30) |
InChI Key |
XTEKREQIXJAPBC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)NC(=O)C3=CC(=CC=C3)OC(=S)NC4=CC=C(C=C4)Br |
Origin of Product |
United States |
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